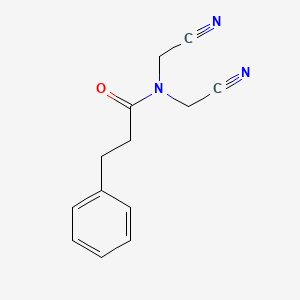

![molecular formula C16H25N3O2 B5509684 7-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-2-氧杂-7-氮杂螺[4.5]癸烷](/img/structure/B5509684.png)

7-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-2-氧杂-7-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro compounds, including structures similar to 7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane, often involves intricate steps to achieve the desired stereochemistry and functional group positioning. While specific synthesis routes for this exact compound are not readily available, similar spiro compounds have been synthesized through various methods. For example, Mori and Ikunaka (1984) detailed the synthesis of stereoisomers of a spiro compound starting from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984). Another approach by Kuroyan et al. (1991) involved the use of NMR and mass spectrometry in the synthesis of a related 1-oxaspiro compound, showcasing the complexity and precision required in these synthesis processes (Kuroyan et al., 1991).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic components being connected through a single spiro atom, which in the case of oxa-azaspiro decanes, includes both oxygen and nitrogen atoms within the spiro framework. The stereochemistry and functional group placement are crucial for the compound's properties and reactivity. For instance, Zhang et al. (2016) discuss the regioselectivity and diastereoselectivity in the synthesis of alkylated 1-azaspiro[4.5]decanes, highlighting the importance of molecular structure in determining the compound's behavior (Zhang et al., 2016).

Chemical Reactions and Properties

Spiro compounds, including those with imidazole and oxa-aza components, participate in a variety of chemical reactions, influenced by their unique structural features. The presence of the imidazole ring, for example, can impart nucleophilic properties, while the spiro framework may affect the compound's overall reactivity and stability. Ogurtsov and Rakitin (2020) demonstrated a convenient synthesis pathway for an 8-oxa-2-azaspiro[4.5]decane derivative, illustrating the potential for functionalization and derivatization in these compounds (Ogurtsov & Rakitin, 2020).

Physical Properties Analysis

The physical properties of spiro compounds such as solubility, melting point, and crystallinity can vary widely depending on their specific molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, from material science to pharmaceuticals. Research on similar compounds by Wen (2002) provides insights into the crystal structure and chiral nature of a spiro compound, which are essential for understanding its physical characteristics and potential applications (Wen, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. The presence of functional groups like the imidazole ring and the spiro linkage affects how these compounds undergo chemical reactions. For example, Li et al. (2020) explored the difluoroalkylation and dearomatization of N-benzylacrylamides, leading to difluoroalkylated spirocyclohexanone scaffolds, showcasing the chemical versatility of spiro compounds (Li et al., 2020).

科学研究应用

医学治疗中的咪唑衍生物

福美匹唑在乙二醇中毒中的应用:福美匹唑是一种咪唑衍生物,在乙二醇中毒的治疗中应用日益广泛,通过抑制毒性代谢物的形成,有效防止肾损伤。这一应用突出了特定咪唑衍生物在急性医疗干预中的作用 (Brent 等,1999)。

毒蕈碱受体配体的抗精神病活性:某些具有咪唑结构的毒蕈碱受体配体表现出意想不到的抗精神病样活性,表明在精神疾病治疗中具有潜在应用。这包括在毒蕈碱受体上的部分激动剂效应,提示了针对精神分裂症等疾病的医学治疗新方法 (Bymaster 等,1998)。

分析毒理学中的咪唑衍生物

- 乙二醇的错误识别:毒理学分析中咪唑衍生物的存在可能导致物质的错误识别,例如在某些情况下,由于气相色谱图的相似性,2,3-丁二醇被错误地识别为乙二醇。这强调了在毒理学分析中仔细审查数据的必要性 (Jones 等,1991)

接触性过敏研究中的咪唑衍生物

- 咪唑抗真菌药和接触性过敏:对咪唑抗真菌药(包括咪康唑和克霉唑等化合物)接触性过敏的研究,提供了对咪唑衍生物相关的皮肤病学效应和敏感性的见解。这项研究对于理解过敏反应和开发更安全的局部治疗方法具有重要意义 (Raulin & Frosch,1988)。

未来方向

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the future directions of “7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane” could be in the development of new drugs with various biological activities.

属性

IUPAC Name |

3-(2-ethylimidazol-1-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-14-17-7-10-18(14)9-4-15(20)19-8-3-5-16(12-19)6-11-21-13-16/h7,10H,2-6,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTMIONJESNPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N2CCCC3(C2)CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)